Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate
Overview
Description
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Antitumor Agents and Dual Inhibitors
Compounds derived from Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate have been synthesized and evaluated as antitumor agents. These compounds demonstrate potent inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both crucial in cancer cell proliferation. For example, specific analogues like N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid have shown significant activity as dual inhibitors of DHFR and TS, and have inhibited the growth of several human tumor cell lines in culture (Gangjee et al., 2005).
2. Synthesis of Antifolate Drugs
The compound has been used in the synthesis of various antifolate drugs. Antifolates are a class of antimetabolite medications that inhibit folate enzymes, which are necessary for DNA synthesis. This property makes them valuable in the treatment of cancer. One such example is the synthesis of pemetrexed, a multitargeted antifolate, where Methyl 4-bromobenzoate and related compounds were used as starting materials (Cheng Mao-sheng, 2008).
3. Antiviral Applications
There is research exploring the antiviral applications of derivatives of this compound. For instance, a study synthesized novel derivatives replacing the glutamic acid part of Pemetrexed with different amines, resulting in compounds with higher antiviral activity against Newcastle disease virus compared to Pemetrexed (Selvakumar Balaraman et al., 2018).
Mechanism of Action
Target of Action
Structurally similar compounds have been shown to exhibit antiviral activity .
Mode of Action
The exact mode of action of this compound is currently unknown. It is suggested that it may interact with viral proteins or enzymes, inhibiting their function and thus preventing the virus from replicating .
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the viral replication process .
Pharmacokinetics
It is known that the compound is a solid at room temperature, and it is slightly soluble in dmso and methanol when heated . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The compound’s antiviral activity suggests that it may inhibit viral replication, leading to a decrease in viral load . .
Properties
IUPAC Name |
methyl 4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-23-15(22)10-5-2-9(3-6-10)4-7-11-8-18-13-12(11)14(21)20-16(17)19-13/h2-3,5-6,8H,4,7H2,1H3,(H4,17,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEKSBCRJKAARB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452316 | |
Record name | Methyl 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155405-80-4 | |
Record name | Methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155405-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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